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Compound of Interest

Compound Name:
(2R)-1-(2-methoxyphenyl)propan-

2-ol

CAS No.: 415679-38-8

Cat. No.: B2373730

Get Quote

Executive Summary & Significance
(2R)-1-(2-methoxyphenyl)propan-2-ol (CAS: Enantiomer specific CAS not universally

assigned; Racemate: 14898-87-4) is a high-value chiral intermediate used primarily in the

synthesis of ortho-substituted phenethylamines. Its structural core—an ortho-methoxy phenyl

ring linked to a chiral propyl alcohol—serves as the direct precursor to bioactive amines via

stereospecific functional group interconversion.

Core Applications
Precursor to (S)-Methoxyphenamine: The (2R)-alcohol is the stereochemical anchor for

synthesizing (S)-Methoxyphenamine (a bronchodilator) via nucleophilic substitution with

inversion of configuration (Walden inversion).

Biocatalytic Benchmark: Due to its steric bulk and ortho-substitution, the corresponding

ketone (1-(2-methoxyphenyl)propan-2-one) is a standard substrate for screening

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) in process chemistry.
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Metabolic Standard: Used to identify metabolites of ortho-methoxyamphetamine derivatives

in forensic and clinical toxicology.

Note on Isomers: Do not confuse this compound with its para-isomer, (2R)-1-(4-

methoxyphenyl)propan-2-ol, which is the key intermediate for the alpha-blocker Tamsulosin.

The ortho-position of the methoxy group in the title compound dictates distinct pharmacological

profiles and synthetic challenges.

Biocatalytic Synthesis Protocol
The most efficient route to high-enantiopurity (2R)-1-(2-methoxyphenyl)propan-2-ol is the

asymmetric enzymatic reduction of 1-(2-methoxyphenyl)propan-2-one. This method avoids the

heavy metal waste of hydrogenation and the poor yield of chemical resolution.

Mechanism of Action
The reaction utilizes an NADPH-dependent Ketoreductase (KRED) to transfer a hydride to the

re-face or si-face of the ketone, establishing the (R)-configuration. A coupled Glucose

Dehydrogenase (GDH) system recycles the expensive cofactor (NADP+ to NADPH).
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Figure 1: Coupled enzymatic cycle for the asymmetric reduction of the ketone precursor.

Experimental Protocol
Objective: Synthesis of 10 g of (2R)-1-(2-methoxyphenyl)propan-2-ol (>99% ee).

Reagents:

Substrate: 1-(2-methoxyphenyl)propan-2-one (10 g, 60.9 mmol).

Enzyme: KRED-P1-B12 (or equivalent Lactobacillus derived KRED), 200 mg.

Cofactor Recycle: Glucose Dehydrogenase (GDH, 100 mg), NADP+ (50 mg).

Co-substrate: D-Glucose (13 g, 1.2 eq).

Buffer: 100 mM Potassium Phosphate, pH 7.0 (200 mL).

Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v) to aid solubility.

Step-by-Step Workflow:

Buffer Preparation: Dissolve D-Glucose in the phosphate buffer. Adjust pH to 7.0.
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Enzyme Activation: Add NADP+, GDH, and KRED to the buffer. Stir gently at 30°C for 10

minutes.

Substrate Addition: Dissolve the ketone in DMSO (10 mL) and add dropwise to the enzyme

mixture to prevent protein precipitation.

Reaction: Stir at 30°C, 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (gluconic

acid production lowers pH).

Monitoring: Check conversion via HPLC every 4 hours. Reaction typically completes in 24

hours.

Workup:

Add Celite (5 g) and filter to remove enzymes.

Extract filtrate with Ethyl Acetate (3 x 100 mL).

Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).

Self-Validating Checkpoint:

Conversion: Should be >98% by HPLC.

Enantiomeric Excess (ee): Analyze on Chiralpak AD-H. If ee < 99%, recrystallize from

hexane.

Downstream Application: Synthesis of (S)-
Methoxyphenamine
The primary pharmaceutical utility of the (2R)-alcohol is its conversion to the bioactive (S)-

amine. This transformation typically utilizes a Mesylation-Azidation sequence or a Mitsunobu

reaction, both of which proceed with Walden Inversion.

Pathway Logic:
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Start: (2R)-Alcohol

Step 1: Activation (Mesylate) -> Retention of configuration.

Step 2: Nucleophilic Substitution (Azide or Methylamine) -> Inversion to (S)-Amine.

Stereochemistry Control
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Figure 2: Stereochemical inversion pathway from (2R)-alcohol to (S)-amine.

Chemical Conversion Protocol
Mesylation: Treat (2R)-alcohol (1.0 eq) with Methanesulfonyl chloride (1.2 eq) and

Triethylamine (1.5 eq) in DCM at 0°C. Quench and isolate the mesylate.

Amination: React the mesylate with 40% aqueous Methylamine (excess) in THF at 60°C in a

sealed tube.

Purification: Acid-base extraction yields (S)-Methoxyphenamine free base. Convert to HCl

salt for stability.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b2373730/docs?utm_src=pdf-body-img#technical-guide-2r-1-2-methoxyphenyl-propan-2-ol-as-a-chiral-synthon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2373730?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Characterization
Precise analytical methods are required to validate the optical purity of the alcohol

intermediate.

Chiral HPLC Method
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: n-Hexane : Isopropanol (90:10).

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm and 270 nm (aromatic absorption).

Temperature: 25°C.

Expected Retention Times:

(2R)-Isomer: ~8.5 min (varies by column lot).

(2S)-Isomer: ~10.2 min.

Note: Always run a racemic standard first to establish elution order.

NMR Data (Reference)
1H NMR (400 MHz, CDCl3): δ 7.25-6.85 (m, 4H, Ar-H), 3.82 (s, 3H, OMe), 4.05 (m, 1H, CH-

OH), 2.85 (dd, 1H, Ar-CH2-A), 2.65 (dd, 1H, Ar-CH2-B), 1.25 (d, 3H, CH3).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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